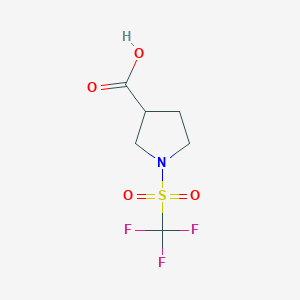

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO4S/c7-6(8,9)15(13,14)10-2-1-4(3-10)5(11)12/h4H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGZEMOXONKDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid typically involves the introduction of the trifluoromethylsulfonyl group onto a pyrrolidine ring. One common method is the radical trifluoromethylation of pyrrolidine derivatives. This process involves the use of trifluoromethylating agents under radical conditions to introduce the trifluoromethylsulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Organic Synthesis

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique trifluoromethylsulfonyl group enhances the reactivity of the compound, making it suitable for creating more complex molecules. This compound is often employed to develop intermediates for pharmaceuticals and agrochemicals due to its ability to modify biological activity effectively.

Key Features:

- Reactivity : The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which increases the electrophilicity of adjacent functional groups.

- Diversity of Products : This compound can lead to various derivatives through substitution and functionalization reactions.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications, particularly in drug development. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies:

- A study demonstrated that derivatives of this compound exhibited significant inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The compound showed high binding affinities (K_i values < 1 nM), indicating its potential as a targeted cancer therapy .

- Another research highlighted its antimicrobial properties, where modifications to the pyrrolidine structure enhanced efficacy against resistant bacterial strains .

Agrochemical Applications

In agrochemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its ability to alter the biological activity of target compounds makes it valuable for developing safer and more effective agricultural chemicals.

Mechanism of Action:

The trifluoromethylsulfonyl group modifies the lipophilicity and binding affinity of the compound, allowing it to interact with various biological targets effectively. This interaction can lead to improved pest control strategies by enhancing the potency of existing agrochemicals.

Material Science

The compound is also being explored for its potential applications in material science. Its unique electronic properties could be harnessed for developing advanced materials with specific catalytic or electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Trifluoromethylphenyl vs. Trifluoromethylsulfonyl Groups

1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS: 1086374-97-1, ):

- 1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid: The CF₃SO₂ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (estimated pKa ~2–3). Enhanced stability against hydrolysis compared to esters or amides. Potential use in covalent inhibitors or as a bioisostere for phosphonate groups .

Aromatic and Heterocyclic Modifications

1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid ():

- 1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid (): Pyridine ring introduces aromaticity and π-stacking capability.

Physicochemical and Spectroscopic Properties

Mass Spectrometry :

FTIR :

Biological Activity

1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid is a compound characterized by its unique trifluoromethylsulfonyl group attached to a pyrrolidine ring. This structure provides the compound with distinct chemical properties, which have made it a subject of interest in various fields, including medicinal chemistry and biological research. The biological activity of this compound is primarily attributed to its interactions with biological targets, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS. The trifluoromethyl group enhances the compound's lipophilicity and stability, influencing its biological interactions.

The mechanism of action of this compound involves its ability to interact with specific molecular targets within biological systems. The trifluoromethylsulfonyl moiety may enhance the compound's binding affinity to enzymes or receptors, potentially leading to modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition or receptor activation.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition. For instance, the inclusion of a trifluoromethyl group has been shown to significantly increase the inhibitory activity against certain enzymes compared to their non-fluorinated counterparts .

Case Studies

- Inhibition of 5-Hydroxytryptamine (5-HT) Uptake : A study highlighted that trifluoromethyl-substituted compounds can increase the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs. This suggests potential applications in treating mood disorders .

- Antiviral Activity : Similar compounds have been investigated for their ability to inhibit viral replication, particularly in orthopoxviruses. The presence of the trifluoromethyl group was critical in enhancing antiviral efficacy, indicating that this compound could also possess similar properties .

Biological Assays

Biological assays have demonstrated that this compound can act as an effective ligand in binding studies, showing promise in modulating receptor activity and enzyme function. The exact pathways involved are still under investigation but suggest a multifaceted role in cellular signaling processes.

Q & A

Q. What are the established synthetic methodologies for 1-(Trifluoromethylsulfonyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions affect intermediate formation?

- Methodological Answer : The synthesis typically involves:

-

Step 1 : Functionalization of the pyrrolidine ring with a trifluoromethylsulfonyl group using strong bases (e.g., LDA) and sulfonylation reagents like trifluoromethanesulfonic anhydride under anhydrous conditions .

-

Step 2 : Carboxylic acid introduction via oxidation or hydrolysis of ester precursors. For example, tert-butyl ester intermediates are hydrolyzed using acidic conditions (HCl in dioxane) .

-

Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .

Key Variables : Solvent polarity (e.g., DMF vs. THF) and temperature (0°C to reflux) critically influence yield and byproduct formation.Step Reagents/Conditions Purpose Yield (%) Reference 1 Trifluoromethanesulfonic anhydride, LDA, THF, −78°C Sulfonylation 60–70 2 HCl/dioxane, 50°C Ester hydrolysis 85

Q. How does the trifluoromethylsulfonyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The trifluoromethylsulfonyl (SO₂CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of adjacent carbons. This promotes reactivity in:

- Nucleophilic substitutions : Stabilizes transition states via inductive effects .

- Hydrogen bonding : The sulfonyl oxygen participates in H-bonding, affecting solubility and crystallinity .

Experimental Validation : Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces or measure pKa via potentiometric titration .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the synthesis of derivatives?

- Methodological Answer :

- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during pyrrolidine ring formation .

- Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) or vibrational circular dichroism (VCD) to confirm absolute configuration .

Case Study : In trans-methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate synthesis, stereochemistry is controlled by varying solvent polarity (e.g., toluene vs. acetonitrile) .

Q. What analytical techniques are critical for confirming structural integrity in pharmacological studies?

- Methodological Answer :

- Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Structural Confirmation :

- NMR : ¹⁹F NMR to verify trifluoromethylsulfonyl group integrity (δ −70 to −80 ppm) .

- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected m/z 323.29) .

Quality Control : Batch-specific certificates of analysis (COA) should include residual solvent data (GC-MS) and elemental analysis .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay Validation : Reproduce experiments using standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ comparisons) .

- Orthogonal Assays : Confirm autophagy induction (e.g., LC3-II Western blotting) alongside mTOR/p70S6K inhibition (phospho-specific antibodies) to validate mechanisms .

- Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via HPLC to rule out artifacts .

Example : A study on anti-proliferative effects in prostate cancer required parallel use of fluorescence microscopy (acridine orange for autophagosomes) and kinase activity assays to reconcile data .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method (pH 1–7.4 buffers) with UV spectrophotometry to measure intrinsic solubility. Compare with computational predictions (e.g., ACD/Percepta) .

- Bioavailability : Perform parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion vs. efflux transporter involvement (e.g., Caco-2 cell models) .

Note : Contradictions may arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize solid-state forms via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.